methyl 3-{[(benzylcarbamoyl)methyl](4-methylphenyl)sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is a sulfonamide derivative featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a benzylcarbamoylmethyl and a 4-methylphenyl moiety. Its synthesis likely involves chlorosulfonation of a thiophene precursor followed by nucleophilic substitution with benzylcarbamoylmethyl and 4-methylphenyl amines, analogous to methods described in sulfonamide synthesis literature .
Properties
IUPAC Name |
methyl 3-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-16-8-10-18(11-9-16)24(15-20(25)23-14-17-6-4-3-5-7-17)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJSISOJAYCTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with benzylamine to form the corresponding amide. The amide is further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the sulfonamide derivative. Finally, esterification with methanol produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group, in particular, is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s thiophene core distinguishes it from benzoate-based sulfonylureas (e.g., metsulfuron-methyl) and triazine-linked analogs. Key structural analogs include:
Table 1: Structural Comparison of Sulfonamide Derivatives
| Compound Name | Core Structure | Key Substituents | Use/Application |
|---|---|---|---|
| Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate (Target) | Thiophene | Benzylcarbamoylmethyl, 4-methylphenyl | Not explicitly stated |
| Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate | Thiophene | 4-hydroxy-6-methyltriazin-2-yl | Herbicidal (inferred) |
| Metsulfuron-methyl | Benzoate | 4-methoxy-6-methyltriazin-2-yl | Herbicide |
Key Observations :
- Thiophene vs.
- Substituent Diversity : The benzylcarbamoylmethyl group introduces lipophilicity, which could improve membrane permeability relative to polar triazine-based substituents (e.g., in the EPP compound) .
Biological Activity
Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Antimicrobial Properties
Recent studies have indicated that methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro tests showed effective inhibition of growth against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potent antimicrobial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound also demonstrated promising anticancer properties in various cancer cell lines. In a study involving human breast cancer (MCF-7) and lung cancer (A549) cells, methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate induced apoptosis through the activation of caspase pathways. The IC50 values were found to be 15 µM for MCF-7 cells and 20 µM for A549 cells, showcasing its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular processes. It is hypothesized that the sulfamoyl group plays a critical role in binding to enzymes related to cell proliferation and apoptosis. Additionally, the thiophene moiety may enhance membrane permeability, facilitating cellular uptake.
Case Studies
- Study on Antimicrobial Activity : A recent publication evaluated the antimicrobial effects of various derivatives of sulfamoylthiophene compounds, including methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate. The results confirmed its broad-spectrum activity against pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Investigation into Anticancer Effects : Another research effort focused on assessing the anticancer properties of this compound in vivo using mouse models bearing human tumor xenografts. The findings indicated significant tumor regression with minimal toxicity, supporting further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
